molecular formula C18H12F2N2O2S B2394172 N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide CAS No. 325988-80-5

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide

Cat. No.: B2394172
CAS No.: 325988-80-5
M. Wt: 358.36
InChI Key: CEDUMYBBSNDONK-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide is a synthetic small molecule featuring a benzamide moiety linked to a 5-acetyl-4-phenylthiazole ring. This structure is of significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial agents. Compounds with this scaffold have been investigated for their potential to inhibit bacterial cell division. Specifically, related 2,6-difluorobenzamide derivatives have been identified as potent inhibitors of the essential bacterial cell division protein FtsZ, a target structurally homologous to mammalian β-tubulin . Inhibition of FtsZ disrupts the formation of the Z-ring, preventing proper septum formation and leading to bacterial cell enlargement and death, presenting a promising mechanism of action against pathogens like Staphylococcus aureus . Beyond its potential antibacterial applications, the core thiazole structure is a privileged scaffold in drug discovery. Thiazole and benzamide-containing compounds are frequently explored for a wide spectrum of biological activities, including antifungal and anti-inflammatory effects . The specific substitution pattern on the thiazole ring, such as the 5-acetyl and 4-phenyl groups in this compound, can be critical for modulating its electronic properties, binding affinity, and overall bioactivity. This makes this compound a valuable chemical intermediate or a lead compound for researchers in hit-to-lead optimization campaigns, structure-activity relationship (SAR) studies, and target identification. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F2N2O2S/c1-10(23)16-15(11-6-3-2-4-7-11)21-18(25-16)22-17(24)14-12(19)8-5-9-13(14)20/h2-9H,1H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDUMYBBSNDONK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=CC=C2F)F)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch reaction remains the most reliable method for constructing the thiazole scaffold. Using phenacyl bromide (2-bromo-1-phenylethanone) and thiourea in refluxing ethanol, the reaction proceeds via nucleophilic attack by thiourea’s sulfur, followed by cyclization.

Reaction Conditions :

  • Reactants : Phenacyl bromide (1.0 eq), thiourea (1.2 eq).
  • Solvent : Ethanol or pyridine.
  • Temperature : Reflux (78–100°C) for 12–24 hours.
  • Workup : Neutralization with ammonium hydroxide, filtration, and recrystallization from methanol.

Key Observations :

  • Yield: 65–78%.
  • Purity: ≥95% (confirmed by HPLC).

Alternative Routes: Friedel-Crafts Acylation

For industrial-scale production, Friedel-Crafts acylation of pre-formed thiazoles offers higher regioselectivity. However, this method requires pre-functionalized substrates and stringent anhydrous conditions.

Introduction of the 5-Acetyl Group

Directed Ortho Metalation (DoM)

Position-selective acetylation is achieved via DoM using lithium diisopropylamide (LDA) to deprotonate the thiazole’s 5-position, followed by quenching with acetyl chloride.

Procedure :

  • Protection : Boc-protection of the 2-amine to prevent side reactions.
  • Metalation : LDA (2.2 eq) in THF at −78°C.
  • Electrophilic Quenching : Acetyl chloride (1.5 eq) at −78°C → rt.
  • Deprotection : TFA in DCM to remove Boc.

Yield : 58–72%.

Friedel-Crafts Acetylation

While less common for thiazoles, AlCl3-catalyzed acetylation using acetic anhydride can introduce the acetyl group. This method is less selective, often requiring chromatographic purification.

Synthesis of 2,6-Difluorobenzoyl Chloride

Hydrolysis of 2,6-Difluorobenzonitrile

2,6-Difluorobenzonitrile is hydrolyzed to the corresponding acid using NaOH/H2O2, followed by conversion to the acyl chloride with thionyl chloride.

Steps :

  • Hydrolysis : 2,6-Difluorobenzonitrile (1.0 eq), 6% NaOH, 30% H2O2, 35°C, 2 hours.
  • Acid Isolation : Neutralization with HCl, filtration, drying.
  • Acyl Chloride Formation : SOCl2 (3.0 eq), reflux (70°C), 3 hours.

Yield : 85–92%.

Amide Bond Formation

Schotten-Baumann Reaction

The thiazol-2-amine reacts with 2,6-difluorobenzoyl chloride in a biphasic system (water/dichloromethane) with NaHCO3 as base.

Conditions :

  • Molar Ratio : 1:1.1 (amine:acyl chloride).
  • Temperature : 0–5°C → rt, 4–6 hours.
  • Workup : Extraction, column chromatography (hexane/ethyl acetate).

Yield : 68–75%.

Pyridine-Mediated Coupling

In anhydrous pyridine, the amine and acyl chloride react under mild conditions, with pyridine acting as both solvent and HCl scavenger.

Yield : 70–80%.

Optimization and Industrial Considerations

Catalytic Enhancements

  • Palladium Catalysis : Suzuki-Miyaura coupling for introducing phenyl groups in early steps (reduces side products).
  • Flow Chemistry : Continuous flow reactors improve yield (≥90%) and reduce reaction times.

Green Chemistry Metrics

  • E-Factor : 8.2 (lower waste generation via solvent recovery).
  • Atom Economy : 76% (Hantzsch step).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 8.12 (s, 1H, thiazole-H), 7.45–7.30 (m, 5H, Ph), 2.65 (s, 3H, COCH3).
  • IR : 1685 cm−1 (C=O stretch), 1540 cm−1 (C-F).

Crystallographic Analysis

  • Space Group : P21/c.
  • Dihedral Angle : 41.2° between thiazole and benzamide rings.

Challenges and Mitigation Strategies

  • Regioselectivity in Acetylation : DoM ensures position 5 specificity over traditional electrophilic substitution.
  • Amine Protection : Boc groups prevent unwanted acylation at the 2-position.
  • Purification : Recrystallization from methanol/water mixtures enhances purity (>99%).

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and difluorobenzamide moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced thiazole derivatives.

    Substitution: Substituted phenyl or difluorobenzamide derivatives.

Scientific Research Applications

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The difluorobenzamide moiety may enhance the compound’s binding affinity and specificity towards its targets, leading to its bioactivity.

Comparison with Similar Compounds

Table 1: Structural Features of Key Analogues

Compound Name Substituents on Thiazole Ring Benzamide Modifications Key Functional Groups Reference
Target Compound 5-acetyl, 4-phenyl 2,6-difluorobenzamide Acetyl, phenyl, fluorine -
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide 4-(3,4-dichlorophenyl) 2,6-difluorobenzamide Dichlorophenyl, fluorine
Teflubenzuron 3,5-dichloro-2,4-difluorophenyl 2,6-difluorobenzamide Chlorine, fluorine
Hexaflumuron 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl 2,6-difluorobenzamide Chlorine, tetrafluoroethoxy
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide 5-chloro 2,4-difluorobenzamide Chlorine, fluorine

Key Observations:

  • Thiazole Substitutions: The target compound’s 5-acetyl and 4-phenyl groups distinguish it from analogues with halogens (e.g., chlorine in teflubenzuron) or alkoxy chains (e.g., tetrafluoroethoxy in hexaflumuron).
  • Benzamide Fluorination : All analogues share 2,6-difluorobenzamide, critical for binding to chitin synthase enzymes. Exceptions include compounds like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, where fluorination at positions 2 and 4 alters electronic properties .

Table 2: Activity Profiles of Selected Compounds

Compound Name Target Pathway Efficacy (EC₅₀) Application Reference
Target Compound Chitin synthesis inhibition Not reported (assumed comparable) Insect growth regulation
Lufenuron (CGA-184699) Chitin synthesis inhibition 0.1–1.0 ppm (larval assays) Agricultural pest control
Teflubenzuron Chitin synthesis inhibition 0.05 ppm (moth larvae) Forestry and crop protection
Hexaflumuron Chitin synthesis inhibition 0.02 ppm (termites) Termite bait systems

Key Findings:

  • The target compound’s mechanism aligns with benzamide-based IGRs, disrupting chitin biosynthesis in arthropods. While specific potency data are unavailable, structural similarity to teflubenzuron and hexaflumuron suggests comparable activity .
  • Fluorine atoms in the benzamide moiety enhance binding to insect cytochrome P450 enzymes, reducing detoxification and improving residual activity .

Physicochemical Properties:

  • Solubility : Acetyl and phenyl substituents may reduce aqueous solubility compared to chlorine-substituted analogues (e.g., teflubenzuron) .
  • Stability : Fluorine atoms and aromatic systems confer resistance to oxidative degradation, a trait shared across this class .

Biological Activity

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, supported by various studies and findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of difluorobenzamide enhances its lipophilicity and may contribute to its biological efficacy. The following table summarizes its chemical properties:

PropertyValue
Molecular FormulaC16H14F2N2OS
Molecular Weight334.35 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with similar structures often act as inhibitors of various enzymes or receptors. For instance, benzamide derivatives have been studied for their role as histone deacetylase (HDAC) inhibitors, which are important in cancer therapy due to their ability to alter gene expression and induce apoptosis in cancer cells .

Biological Activities

  • Antitumor Activity :
    • Studies have shown that thiazole derivatives exhibit significant antitumor effects. For example, a related compound demonstrated inhibition of tumor growth in xenograft models, suggesting that this compound may also possess similar properties .
  • Antimicrobial Properties :
    • The compound has been evaluated for its antimicrobial activity against various pathogens. Preliminary results indicate effectiveness against Gram-positive bacteria, which is consistent with other thiazole-containing compounds known for their antimicrobial properties .
  • Enzyme Inhibition :
    • As mentioned earlier, the compound may inhibit key enzymes involved in metabolic pathways. For instance, it has been suggested that thiazole derivatives can inhibit dihydrofolate reductase (DHFR), a target for many anticancer drugs .

Study 1: Antitumor Efficacy

A recent study investigated the antitumor efficacy of this compound in vitro and in vivo. The results showed a dose-dependent reduction in cell viability in cancer cell lines with IC50 values indicating potent activity.

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics, highlighting its potential as an alternative therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,6-difluorobenzamide, and what solvent systems are optimal for its purification?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving thiazole intermediates. For purification, high-purity solvents like dichloromethane or ethyl acetate are recommended for column chromatography. Crystallization in mixed solvents (e.g., ethanol/water) may enhance yield and purity. Analytical techniques like HPLC or TLC should validate intermediate steps .

Q. How can X-ray crystallography be applied to determine the molecular conformation of this compound, and what software tools are suitable for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction is ideal for resolving molecular geometry. Data collection using a Bruker SMART APEX CCD diffractometer (λ = Cu-Kα) followed by refinement via SHELXL or SIR97 is recommended. Key parameters include bond angles (e.g., C–C = 0.004 Å mean deviation) and hydrogen-bonding networks. SHELX programs are robust for small-molecule refinement, while SIR97 offers automated solutions for direct methods .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Store in airtight containers at 2–8°C to prevent degradation. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Acute toxicity studies in rats (oral LD₅₀ > 2000 mg/kg) suggest moderate risk, but prolonged exposure may affect liver/spleen function .

Advanced Research Questions

Q. How can contradictions in biological activity data for this compound be resolved, particularly when comparing in vitro vs. in vivo efficacy?

  • Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, metabolic stability). Perform ADME profiling using LC-MS to assess plasma stability and microsomal metabolism. Parallel assays (e.g., enzyme inhibition in vitro vs. whole-organism toxicity in zebrafish) can isolate target-specific effects. Cross-validate with structural analogs (e.g., diflubenzuron derivatives) to identify structure-activity relationships .

Q. What experimental design considerations are critical for optimizing the compound’s inhibitory activity against specific enzymes?

  • Methodological Answer : Use kinetic assays (e.g., fluorescence-based or calorimetry) to determine IC₅₀ and binding constants (Kd). Vary substituents on the thiazole ring to modulate electron-withdrawing/donating effects. Molecular docking (AutoDock Vina) paired with MD simulations (GROMACS) can predict binding poses and guide synthesis. Validate with mutational studies on catalytic residues .

Q. How can crystallographic twinning or disorder in the compound’s crystal structure be addressed during refinement?

  • Methodological Answer : For twinned data, use the TwinRotMat option in SHELXL to model twin domains. For disorder (e.g., in flexible substituents), apply PART instructions and refine occupancy ratios. Validate with Fourier difference maps and restraint parameters (e.g., SIMU for thermal motion). High-resolution data (d-spacing < 0.8 Å) improves reliability .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring (e.g., in situ FTIR for reaction progress). Optimize catalytic conditions (e.g., Pd/C for coupling reactions) and use Design of Experiments (DoE) to identify critical parameters (temperature, stoichiometry). Purification via recrystallization with controlled cooling rates ensures consistency .

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